5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a pyridazinyl phenyl benzamide backbone.
Preparation Methods
The synthesis of 5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common synthetic route involves the following steps:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.
Sulfonation: Addition of the methylsulfonyl group to the pyridazine ring.
Coupling Reaction: Formation of the benzamide linkage through a coupling reaction, often facilitated by catalysts such as palladium in the Suzuki-Miyaura coupling.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium.
Scientific Research Applications
5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide include other halogenated benzamides and pyridazine derivatives. These compounds share structural similarities but differ in their specific functional groups and substitutions. Some examples include:
5-bromo-2-chloro-N-methylbenzamide: Similar structure but lacks the pyridazine and methylsulfonyl groups.
Indole derivatives: Compounds like 5-bromoindole-2-carboxylic acid hydrazone derivatives, which have different core structures but similar halogenation patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O3S/c1-27(25,26)17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-10-12(19)4-7-15(14)20/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSRAILHQFHHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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